4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a chemical compound classified as a pyrazole derivative. This compound features a pyrazole ring substituted at the 1-position with a trifluoromethylphenyl group and at the 4-position with a chlorophenyl group. The presence of these functional groups contributes to its unique chemical properties and potential biological activities. The compound is identified by the CAS number 242797-30-4 and has a molecular formula of C16H11ClF3N3, with a molecular weight of 337.73 g/mol .
The synthesis of 4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine typically involves several key steps:
The molecular structure of 4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine features:
Key structural data includes:
4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine involves its interaction with specific biological targets such as enzymes or receptors. The chlorophenyl and trifluoromethyl groups enhance its binding affinity, potentially modulating enzyme activity or receptor signaling pathways. This compound's biological activity may include inhibition of specific enzymes or modulation of cellular processes related to inflammation or other physiological responses .
Relevant data includes:
4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine has significant potential in scientific research due to its pharmacological properties. It serves as an important scaffold in medicinal chemistry, particularly in developing anti-inflammatory agents and other therapeutic compounds. Its unique structural features may lead to novel applications in drug discovery and development targeting various biological pathways .
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, characterized by a five-membered heterocyclic structure containing two adjacent nitrogen atoms. This core exhibits remarkable pharmacological versatility, enabling interactions with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The structural plasticity of pyrazole allows for strategic modifications at N1, C3, C4, and C5 positions, facilitating the optimization of drug-like properties such as solubility, metabolic stability, and target affinity. Within oncology, several pyrazole-based tyrosine kinase inhibitors (e.g., Crizotinib, Pralsetinib) have received FDA approval, demonstrating the scaffold's clinical significance in targeted cancer therapy [3] [6].
The compound 4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine exemplifies this trend, incorporating strategically positioned electron-withdrawing groups that potentially enhance target binding and metabolic resistance. Research spanning 2012–2024 has systematically explored pyrazole derivatives for their anticancer potential, revealing structure-activity relationships (SAR) critical for efficacy. These studies indicate that substitutions at the 1-, 4-, and 5-positions significantly modulate biological activity, particularly against solid tumors like non-small cell lung cancer and gastrointestinal malignancies [3] [6].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5